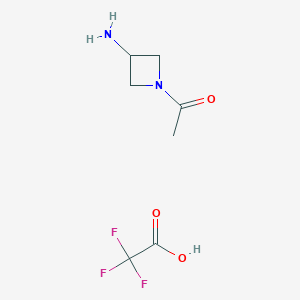
1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminoazetidin-1-yl)ethan-1-one, trifluoroacetic acid is a useful research compound. Its molecular formula is C7H11F3N2O3 and its molecular weight is 228.171. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of β-Lactam Antibiotics
A study by Brennan, Richardson, and Stoodley (1983) demonstrates the use of trifluoroacetic acid in the synthesis of β-lactam antibiotics. They detail how trifluoroacetic acid aids in the β-lactam cleavage to produce specific acid derivatives, highlighting its utility in creating antibiotic compounds Brennan, J., Richardson, G., Stoodley, R. J. (1983). Total synthesis of analogues of the β-lactam antibiotics. Part 1. Isoclavam-3-carboxylates. Journal of The Chemical Society-perkin Transactions 1, 649-655.
Antimicrobial Activity
Research by Holla et al. (2005) explores the synthesis of 1,2,3-triazoles using trifluoroacetic acid and their potential antimicrobial activity. This demonstrates the role of trifluoroacetic acid in developing compounds with antimicrobial properties Holla, B. S., Mahalinga, M., Karthikeyan, M. S., Poojary, B., Akberali, P. M., Kumari, N. S. (2005). Synthesis, characterization and antimicrobial activity of some substituted 1,2,3-triazoles. European journal of medicinal chemistry, 1173-8.
Multicomponent Coupling in Medicinal Chemistry
Roy, Baviskar, and Biju (2015) describe the use of trifluoroacetic acid in a transition-metal-free, three-component coupling process. This method yields medicinally important N-aryl β-amino alcohol derivatives, showcasing trifluoroacetic acid's role in innovative medicinal chemistry Roy, T., Baviskar, D. R., Biju, A. (2015). Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid Promoted Multicomponent Coupling of Aziridines, Arynes, and Water. The Journal of organic chemistry, 11131-7.
Chromatographic Applications
Hušek (1974) investigates the chromatographic behavior of amino acid oxazolidinones, where trifluoroacetic acid derivatives demonstrate high response to electron capture detectors. This highlights trifluoroacetic acid's application in enhancing chromatographic analyses Hušek, P. (1974). Gas chromatographic behaviour of amino acid oxazolidinones. Response to flame ionization and electron capture detectors. Journal of chromatography, 483-92.
Magnetic Resonance Imaging Contrast Agents
Mishra et al. (2008) detail the synthesis of GdDO3A-type bismacrocyclic complexes using trifluoroacetic acid. These complexes have potential as MRI contrast agents, particularly for calcium-sensitive imaging Mishra, A., Fousková, P., Angelovski, G., Balogh, E., Mishra, A., Logothetis, N., Tóth, É. (2008). Facile synthesis and relaxation properties of novel bispolyazamacrocyclic Gd3+ complexes: an attempt towards calcium-sensitive MRI contrast agents. Inorganic chemistry, 1370-81.
Amino Acid and Peptide Chemistry
Burger et al. (1993) demonstrate the use of trifluoroacetic acid in amino acid and peptide chemistry. They show how trifluoroacetic acid derivatives are useful intermediates for synthesizing N-substituted glycine derivatives, important for peptide modification Burger, K., Neuhauser, H., Worku, A. (1993). Hexafluoraceton als Schutzgruppen- und Aktivierungsreagenz in der Aminosäure- und Peptidchemie N-Substituierte Glycine Derivative aus Iminodiessigsäure/Application of Hexafluoroacetone as Protecting and Activating Reagent in Amino Acid and Peptide Chemistry N -Substituted Glycine Derivatives from Iminod. Zeitschrift für Naturforschung B, 107 - 120.
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
1-(3-aminoazetidin-1-yl)ethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c1-4(8)7-2-5(6)3-7;3-2(4,5)1(6)7/h5H,2-3,6H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWPTXYHRCFENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449278-64-1 |
Source


|
| Record name | 1-(3-aminoazetidin-1-yl)ethan-1-one; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Isopropyl)indeno[2,3-d]pyrazol-4-hydrazone](/img/structure/B3002603.png)
![2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3002604.png)
![2-[(4-bromo-2-chlorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3002605.png)



![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3002611.png)
![Naphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B3002612.png)


![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3002620.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3002621.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3002623.png)
